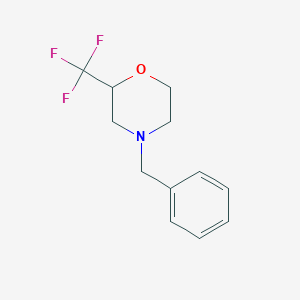

4-benzyl-2-(trifluoromethyl)morpholine

Description

4-Benzyl-2-(trifluoromethyl)morpholine is a morpholine derivative featuring a benzyl group at the nitrogen atom and a trifluoromethyl (-CF₃) group at the 2-position of the morpholine ring. For instance, 4-benzyl-2-(chloromethyl)morpholine is synthesized via epichlorohydrin reaction with N-benzylaminoethanol, followed by acid-mediated condensation . The trifluoromethyl group, known for its electron-withdrawing and lipophilic properties, may enhance metabolic stability and binding affinity in medicinal chemistry applications, akin to related compounds .

Properties

IUPAC Name |

4-benzyl-2-(trifluoromethyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c13-12(14,15)11-9-16(6-7-17-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQAUYAEALGKGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-2-(trifluoromethyl)morpholine typically involves the reaction of morpholine with benzyl chloride in the presence of a base, followed by the introduction of the trifluoromethyl group. One common method involves the use of trifluoromethyl iodide (CF3I) as the trifluoromethylating agent. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to facilitate the reaction.

Chemical Reactions Analysis

Condensation Reactions

The morpholine nitrogen participates in acid-catalyzed condensations. In the synthesis of aprepitant intermediates, 4-benzyl-2-hydroxy-morpholine-3-ketone reacts with (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol under BF₃·Et₂O or (R)-2-methyl-CBS-oxazaborolidine catalysis. Key conditions and outcomes include:

| Reagents/Catalysts | Temperature | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| BF₃·Et₂O | 25°C | Acetonitrile | Compound IV (condensation adduct) | 93–94% | |

| (R)-2-methyl-CBS-oxazaborolidine | 15°C | Acetonitrile | Compound IV | 94.2% |

This reaction proceeds via activation of the hydroxyl group, enabling nucleophilic attack by the morpholine nitrogen .

Grignard Additions

The ketone moiety in intermediates derived from 4-benzyl-2-(trifluoromethyl)morpholine undergoes Grignard reactions. For example:

| Grignard Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| p-Fluoro bromobenzene/Mg | THF, reflux | Compound V (Grignard adduct) | Further hydrogenation yields deoxygenated derivatives |

Hydrogenation of the Grignard adduct with Pd/C or NaBH₄ achieves full conversion to saturated morpholine derivatives .

Hydrogenation and Reduction

The trifluoromethyl group remains inert under standard hydrogenation conditions, while aromatic rings or ketones are selectively reduced:

| Substrate | Reagent/Catalyst | Conditions | Product |

|---|---|---|---|

| Compound IV | H₂/Pd-C | THF, 25°C | Compound V (hydrogenated morpholine) |

| Compound IV | NaBH₄ | Methanol, 0°C | Alcohol derivative |

Reductive amination pathways are also feasible with aldehydes/ketones in the presence of NaBH₃CN.

Nucleophilic Substitution

The benzyl group undergoes electrophilic aromatic substitution (EAS), though reactivity is moderated by the electron-withdrawing trifluoromethyl group. Examples include:

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Friedel-Crafts alkylation | AlCl₃, alkyl halides | Dichloromethane, 0°C | Para-substituted benzyl derivatives |

| Sulfonation | SO₃/H₂SO₄ | 50°C | Sulfonated benzyl-morpholine |

Acid-Catalyzed Rearrangements

Under strong acidic conditions (e.g., HCl/EtOH), the morpholine ring can undergo ring-opening reactions, forming linear amines or lactams. For instance:

| Acid | Temperature | Product |

|---|---|---|

| 37% HCl | 100°C | Open-chain ammonium chloride |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the benzyl aromatic ring:

| Reaction Type | Catalysts | Reagents | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl-morpholine hybrids |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aryl halides, amines | N-aryl derivatives |

Biological Activity and Derivatives

While not a direct reaction, derivatives of this compound show promise in medicinal chemistry:

Scientific Research Applications

Pharmaceuticals

4-benzyl-2-(trifluoromethyl)morpholine is being explored for its potential as a pharmaceutical agent. Its structural characteristics suggest that it may interact favorably with biological targets, making it a candidate for drug development.

- Anticancer Activity : Studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, related trifluoromethyl-containing compounds have shown promising results in inhibiting cell proliferation in various cancer cell lines. One study reported an IC50 value of 9.22 µM against HeLa cells after 72 hours of treatment, suggesting that this compound may possess similar anticancer properties .

Biological Studies

The compound's ability to modulate enzyme activity and receptor binding makes it valuable in biological research.

- Enzyme Inhibition : The trifluoromethyl group can enhance interactions with hydrophobic pockets in proteins, potentially leading to effective enzyme inhibition . This property is crucial for developing therapeutic agents targeting specific enzymes involved in disease processes.

- Viral Infections : There is ongoing research into the compound's effects on viral infections, particularly its ability to inhibit viral entry into host cells. Similar compounds have shown broad-spectrum antiviral activity, indicating that further studies on this compound could yield significant insights .

Agrochemicals

In the industrial sector, this compound is being investigated for its applications in agrochemicals. Its unique structure may enhance the efficacy of pesticides and herbicides by improving their stability and effectiveness against target organisms .

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Antiviral Research : In vitro studies are being conducted to assess the compound's efficacy against viruses such as Ebola and Marburg. Initial findings suggest that structurally similar compounds can inhibit viral entry effectively .

- Cancer Research : Ongoing investigations aim to determine the exact mechanisms through which this compound exerts its anticancer effects, focusing on its interaction with specific cellular pathways .

Mechanism of Action

The mechanism by which 4-benzyl-2-(trifluoromethyl)morpholine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This can lead to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Electronic and Steric Effects

- Trifluoromethyl (-CF₃) : The -CF₃ group in the target compound confers strong electron-withdrawing effects, enhancing oxidative stability and influencing binding interactions in biological targets. This contrasts with electron-donating groups like -OCH₃ in 4-benzyl-2-(4-methoxyphenyl)morpholine, which may improve solubility but reduce metabolic resistance .

- Halogenated Derivatives : Chloro- and bromomethyl analogs (e.g., 4-benzyl-2-(chloromethyl)morpholine) serve as versatile intermediates for further functionalization, whereas the fluoromethyl variant exhibits pseudo-irreversible inhibition properties in enzyme studies .

Biological Activity

4-Benzyl-2-(trifluoromethyl)morpholine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a morpholine ring substituted with a benzyl group and a trifluoromethyl group. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to improved bioavailability and efficacy in biological systems .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an anticancer agent and its effects on viral infections.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, related trifluoromethyl-containing compounds have shown promising results in inhibiting cell proliferation in cancer cell lines. In particular, one study demonstrated that a structurally similar compound inhibited the growth of HeLa cells with an IC50 value of 9.22 µM after 72 hours of treatment . This suggests that this compound may possess similar properties, warranting further investigation.

Antiviral Activity

The antiviral potential of morpholine derivatives has been explored in the context of filovirus infections, such as Ebola and Marburg viruses. Compounds with morpholine moieties have been identified as effective inhibitors of viral entry into host cells . Although specific data on this compound is limited, the structural characteristics suggest it could also exhibit antiviral activity.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, the presence of the trifluoromethyl group may enhance interactions with biological targets by stabilizing conformations conducive to binding. Additionally, the morpholine ring is known to participate in hydrogen bonding interactions, which can be critical for binding to enzymes or receptors involved in cancer progression or viral pathogenesis .

Case Studies and Research Findings

Several studies have highlighted the significance of trifluoromethyl-containing compounds in drug development:

- Antifilovirus Activity : Research has shown that certain morpholine derivatives can inhibit filovirus entry into cells, demonstrating their potential as therapeutic agents against severe viral infections .

- Anticancer Studies : A study on related compounds indicated that modifications in the structure significantly affected their anticancer potency, emphasizing the importance of substituents like trifluoromethyl groups in enhancing efficacy .

- In Vitro Assays : Various assays have been employed to assess the biological activity of similar compounds, including cytotoxicity tests on cancer cell lines and viral inhibition assays .

Summary Table of Biological Activities

| Activity | Compound | IC50 Value | Assay Type |

|---|---|---|---|

| Anticancer | Trifluoromethyl derivative (similar) | 9.22 µM | HeLa cell proliferation |

| Antiviral | Morpholine derivatives | <10 µM | Viral entry inhibition |

| Cytotoxicity | Various morpholine-based compounds | Varies | Multiple cancer cell lines |

Q & A

Q. What are the optimal synthetic routes for 4-benzyl-2-(trifluoromethyl)morpholine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution and ring-closure strategies. For example, analogous morpholine derivatives are synthesized via alkylation of benzyl halides with morpholine precursors under reflux in aprotic solvents (e.g., DMF or THF) . Reaction conditions such as temperature (40–80°C), solvent polarity, and catalyst selection (e.g., K₂CO₃ for deprotonation) significantly impact yield and purity. For trifluoromethyl incorporation, fluorinated building blocks like trifluoromethyl ketones or boronic esters may be employed in cross-coupling reactions .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm regiochemistry and trifluoromethyl incorporation .

- High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., [M+H]⁺ peaks) .

- HPLC (e.g., retention time analysis under QC-SMD-TFA05 conditions) to assess purity (>95%) .

- X-ray crystallography (if crystalline) for absolute stereochemical determination, though this is less common for liquid derivatives .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attack. For example, in Suzuki-Miyaura couplings, boronate esters (e.g., pinacol boronic esters) at the benzyl position enable cross-coupling with aryl halides . However, steric hindrance from the trifluoromethyl group may reduce reactivity in bulkier substrates, necessitating optimized catalysts (e.g., Pd(PPh₃)₄) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for morpholine derivatives?

Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation times) or impurity profiles. To address this:

- Reproduce assays under standardized conditions (e.g., NIH/3T3 vs. HEK293 cells) .

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) to eliminate byproducts .

- Validate target engagement using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can computational methods predict the binding affinity of this compound to kinase targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions with ATP-binding pockets in kinases (e.g., PI3K or mTOR). Key steps include:

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

- Rodent models : Administer intravenously (1–5 mg/kg) to measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS .

- Metabolite profiling : Use hepatic microsomes (human/rat) to identify CYP450-mediated oxidation products .

- BBB penetration : Assess brain-to-plasma ratios in mice after 24-hour exposure .

Q. How does the stereochemistry at the morpholine ring affect biological activity?

Enantiomers often exhibit divergent efficacy. For example, (S)-configured trifluoromethyl morpholines show 10-fold higher inhibition of serotonin reuptake than (R)-forms in vitro . Resolve enantiomers via chiral HPLC (Chiralpak AD-H column) and test in parallel assays .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results for this compound?

Variability stems from:

- Solvent selection : LogP values (~2.5) suggest moderate lipophilicity, but DMSO vs. aqueous buffers yield divergent solubility profiles .

- pH dependence : Protonation of the morpholine nitrogen (pKa ~6.5) increases solubility in acidic media .

- Polymorphism : Amorphous vs. crystalline forms (if isolated) exhibit different dissolution rates .

Q. What explains discrepancies in reported IC₅₀ values for kinase inhibition?

Factors include:

- Enzyme source : Recombinant vs. native kinases may have post-translational modifications affecting binding .

- Assay buffers : Mg²⁺ or ATP concentrations alter competitive inhibition kinetics .

- Allosteric vs. orthosteric binding : Trifluoromethyl groups may stabilize non-canonical binding modes .

Methodological Recommendations

- Synthetic Optimization : Use design of experiments (DoE) to map temperature/solvent interactions .

- Toxicity Screening : Employ zebrafish embryos for rapid neurotoxicity assessment (LC₅₀ < 100 µM) .

- SAR Studies : Synthesize analogs with halogens (Br, Cl) or methoxy groups at the benzyl position to probe electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.